molecular formula C22H19BrN4O3 B4192236 N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

货号 B4192236
分子量: 467.3 g/mol
InChI 键: FXIIUSOKVSENLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of other types of cancer, including hepatocellular carcinoma and thyroid cancer. In

作用机制

Sorafenib exerts its anticancer effects through the inhibition of several kinases that are involved in cancer cell proliferation, angiogenesis, and metastasis. The drug targets the RAF/MEK/ERK signaling pathway, which is aberrantly activated in many types of cancer. Sorafenib also inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis. By inhibiting these kinases, Sorafenib can slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug can inhibit the activity of several kinases involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the drug can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.

实验室实验的优点和局限性

Sorafenib has several advantages for lab experiments. The drug is relatively easy to synthesize and can be obtained in high purity. Sorafenib has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacology and potential therapeutic applications. However, Sorafenib also has some limitations for lab experiments. The drug can be expensive, which may limit its use in some experiments. Additionally, Sorafenib has some off-target effects, which may complicate the interpretation of experimental results.

未来方向

There are several future directions for the study of Sorafenib. One potential direction is the development of new Sorafenib analogs that have improved pharmacological properties and efficacy. Another direction is the investigation of Sorafenib in combination with other drugs for the treatment of cancer. Sorafenib has also been shown to have potential therapeutic applications in other diseases, such as fibrosis and autoimmune diseases, which could be explored in future studies. Finally, the mechanisms of resistance to Sorafenib in cancer cells could be further investigated to develop new strategies for overcoming resistance and improving the efficacy of the drug.
Conclusion:
Sorafenib is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The drug inhibits the activity of several kinases involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Sorafenib, including the development of new analogs, investigation of combination therapies, and exploration of its potential therapeutic applications in other diseases.

科学研究应用

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. The drug has been shown to inhibit the activity of several kinases involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, thyroid cancer, and others.

属性

IUPAC Name

N-[2-[5-[(3-bromobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-27-18-8-7-16(25-21(28)14-4-2-5-15(23)12-14)13-17(18)26-20(27)9-10-24-22(29)19-6-3-11-30-19/h2-8,11-13H,9-10H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIIUSOKVSENLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N=C1CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-{[(3-bromophenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。